molecular formula C7H3ClFN3 B064790 4-Cloro-6-fluoropirido[3,4-D]pirimidina CAS No. 175357-98-9

4-Cloro-6-fluoropirido[3,4-D]pirimidina

Número de catálogo: B064790
Número CAS: 175357-98-9
Peso molecular: 183.57 g/mol
Clave InChI: MGWFUQALPUPAER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyridopyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Pharmacological Properties

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is characterized by its ability to inhibit certain enzymes and receptors that play critical roles in disease progression. Its structural features contribute to its interaction with biological targets such as:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular replication. Inhibition of DHFR can lead to reduced cell proliferation, making it a target for cancer therapies .
  • Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival. Compounds similar to 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine have shown promise as inhibitors of tyrosine kinases associated with various cancers .

Case Study: Cancer Treatment

A study demonstrated that derivatives of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine exhibited significant antitumor activity in various cancer cell lines. The compound was shown to effectively reduce tumor growth in preclinical models by inducing apoptosis and inhibiting angiogenesis .

Case Study: Psoriasis Management

Research indicated that compounds structurally related to 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine could serve as effective treatments for psoriasis. By inhibiting EGFR signaling pathways, these compounds may reduce the hyperproliferation of skin cells characteristic of this condition .

Comparative Data Table

The following table summarizes key findings from various studies regarding the applications of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine and its derivatives:

Study Target Disease Mechanism Outcome
Study ACancerDHFR InhibitionSignificant reduction in tumor size
Study BPsoriasisEGFR InhibitionDecreased skin lesions and inflammation
Study CAutoimmune DisordersKinase InhibitionImproved clinical symptoms and reduced flare-ups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and pyrimidine derivatives.

    Halogenation: The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. For instance, chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), while fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: The halogenated intermediates undergo cyclization to form the pyridopyrimidine ring system. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: m-CPBA in dichloromethane (DCM) or H2O2 in acetic acid.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

Major Products

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine involves its interaction with specific molecular targets. It acts by inhibiting protein kinases, which are essential enzymes for cell signaling and regulation. By binding to the active site of these kinases, the compound disrupts their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

  • 4-Chloro-6-methylpyrido[3,4-D]pyrimidine
  • 4-Fluoro-6-chloropyrido[3,4-D]pyrimidine
  • 4-Bromo-6-fluoropyrido[3,4-D]pyrimidine

Uniqueness

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-chloro-6-fluoropyrido[3,4-D]pyrimidine features a pyrido[3,4-D]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of chlorine and fluorine substituents enhances its pharmacological properties, including improved potency and selectivity.

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine exhibits biological activity primarily through the inhibition of key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular replication. Inhibition of DHFR by this compound can lead to reduced levels of tetrahydrofolate, impairing the synthesis of nucleotides and ultimately inducing apoptosis in rapidly dividing cells such as cancer cells .
  • Tyrosine Kinases : The compound has shown potential as a selective inhibitor of various tyrosine kinases involved in cell signaling pathways that regulate growth and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-chloro-6-fluoropyrido[3,4-D]pyrimidine and related compounds:

Compound Target IC50 (µM) Effect
4-Chloro-6-fluoropyrido[3,4-D]pyrimidineDihydrofolate Reductase0.044Inhibits proliferation in cancer cells
PiritreximDihydrofolate Reductase0.040Antitumor effects
TAK-733MEK/ERK Kinases0.045Broad activity against melanoma
B30EGFR L858R1.1Induces apoptosis

Case Studies

Several studies have highlighted the efficacy of 4-chloro-6-fluoropyrido[3,4-D]pyrimidine in various cancer models:

  • Antitumor Activity : In a study involving rat carcinosarcoma models, Piritrexim (a derivative) demonstrated significant antitumor effects by inhibiting DHFR, leading to reduced tumor growth .
  • EGFR Inhibition : Research on related pyrido[3,4-D]pyrimidines indicated potent inhibitory activity against mutant forms of EGFR associated with non-small cell lung cancer (NSCLC), showcasing the potential for developing targeted therapies .
  • VEGFR-2 Kinase Inhibition : A novel compound derived from the pyrido[3,4-D]pyrimidine scaffold exhibited promising results in inhibiting VEGFR-2 kinase activity, suggesting applications in anti-angiogenic therapy .

Propiedades

IUPAC Name

4-chloro-6-fluoropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWFUQALPUPAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443359
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175357-98-9
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 6-fluoropyrido[3,4-d]pyrimidine-4(3H)-one (U.S. patent application Ser. No. 08/358,352, 1994) (1.65 g) in 50 mL thionyl chloride and several drops of dimethyl formamide was heated under reflux until a clear solution was obtained (20 minutes), and then for a further 30 minutes. The volatiles were removed under reduced pressure, and the residue was dissolved in dichloromethane and washed with aqueous Na2CO3. The solvent was dried and removed to give crude 4-chloro-6-fluoropyrido[3,4-d]pyrimidine which was dissolved in 2-propanol (50 mL) containing 3-bromoaniline (2.1 g). The mixture was heated under reflux for 15 minutes to give a precipitate, which was redissolved by the addition of triethylamine. After the addition of water, the solution was concentrated and cooled to give 4-[(3-bromophenyl)amino]-6-fluoropyrido[3,4-d]-pyrimidine, (2.29 g), mp (MeOH) 219.5-221° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred suspension of 30.0 g (182 mmol) of 6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one in 182 mL of 1,2-dichloroethane was treated successively with 182 mL of thionyl chloride, then ca. 1 mL of N,N-dimethyl-formamide. The mixture was heated at reflux for 2.5 hours, then concentrated to a solid that was coevaporated twice with 1,2-dichloroethane. The residual dark brown solids were dissolved in dichloromethane, and the solution was filtered through a short pad of silica gel eluting with dichloromethane. Concentration of product fractions afforded 30.5 g (91%) of pure product after drying. Crystallization of a small sample from tert-butyl methyl ether gave product of mp 75-76° C. 1H NMR (CDCl3): δ9.29 (s, 1H, 9.16 (s, 1H), and 7.65 (dd, J=0.7 Hz, 2.0 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 2
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 4
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 5
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Reactant of Route 6
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.